molecular formula C12H18N4O2 B11866269 8-Pentyltheophylline CAS No. 35873-41-7

8-Pentyltheophylline

Cat. No.: B11866269
CAS No.: 35873-41-7
M. Wt: 250.30 g/mol
InChI Key: KRQCFJVRGKISQO-UHFFFAOYSA-N
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Description

8-Pentyltheophylline is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.2969 . It belongs to the xanthine family, which includes other well-known compounds such as caffeine and theophylline. This compound is characterized by the presence of a pentyl group attached to the eighth position of the theophylline molecule.

Preparation Methods

The synthesis of 8-Pentyltheophylline typically involves the alkylation of theophylline. One common method is the reaction of theophylline with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

8-Pentyltheophylline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the xanthine ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

8-Pentyltheophylline has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of xanthine derivatives.

    Biology: Researchers use it to investigate the biological effects of xanthine compounds, including their interactions with enzymes and receptors.

    Medicine: It has potential therapeutic applications due to its structural similarity to theophylline, which is used to treat respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

    Industry: It can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 8-Pentyltheophylline involves its interaction with adenosine receptors. Like other xanthine derivatives, it acts as an antagonist at these receptors, blocking the effects of adenosine. This leads to increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which mediates various physiological responses . The compound also inhibits phosphodiesterase enzymes, further contributing to the elevation of cAMP levels.

Comparison with Similar Compounds

8-Pentyltheophylline can be compared to other xanthine derivatives such as:

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties compared to other xanthine derivatives .

Properties

CAS No.

35873-41-7

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

1,3-dimethyl-8-pentyl-7H-purine-2,6-dione

InChI

InChI=1S/C12H18N4O2/c1-4-5-6-7-8-13-9-10(14-8)15(2)12(18)16(3)11(9)17/h4-7H2,1-3H3,(H,13,14)

InChI Key

KRQCFJVRGKISQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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